KA2507
Overview
Description
KA2507 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6). It has shown significant antitumor activity and immune modulatory effects in preclinical models . This compound is particularly notable for its high selectivity and oral bioavailability, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KA2507 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods: Industrial production methods for this compound are designed to ensure high purity and yield. These methods typically involve large-scale synthesis using optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: KA2507 primarily undergoes inhibition reactions, where it binds to and inhibits the activity of histone deacetylase 6 . This inhibition leads to the accumulation of acetylated histones, which alters gene expression patterns .
Common Reagents and Conditions: The inhibition of histone deacetylase 6 by this compound is typically studied under in vitro conditions using cell lines and in vivo conditions using animal models . Common reagents include buffers, solvents, and specific inhibitors to study the selectivity and potency of this compound .
Major Products Formed: The major product formed from the reaction of this compound with histone deacetylase 6 is the acetylated form of histones, which leads to chromatin remodeling and altered gene expression .
Scientific Research Applications
KA2507 has a wide range of scientific research applications, particularly in the fields of cancer research and immunotherapy . It has been shown to inhibit tumor growth in various preclinical models, including melanoma and colorectal cancer . Additionally, this compound modulates the immune response by reducing the activation of signal transducer and activator of transcription 3 (STAT3) and the expression of programmed death-ligand 1 (PD-L1) . These properties make this compound a valuable tool for studying cancer biology and developing new therapeutic strategies .
Mechanism of Action
KA2507 exerts its effects by selectively inhibiting histone deacetylase 6 . This inhibition leads to the accumulation of acetylated histones, which induces chromatin remodeling and alters gene expression patterns . The inhibition of histone deacetylase 6 also reduces the activation of STAT3 and the expression of PD-L1, thereby modulating the immune response .
Comparison with Similar Compounds
KA2507 is unique in its high selectivity for histone deacetylase 6 and its oral bioavailability . Similar compounds include suberoylanilide hydroxamic acid (SAHA), panobinostat, and rocilinostat, which also inhibit histone deacetylases but with varying degrees of selectivity and potency . This compound’s selectivity for histone deacetylase 6 and its ability to modulate the immune response make it a promising candidate for cancer therapy .
Properties
IUPAC Name |
4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c23-16(21-24)13-3-1-12(2-4-13)11-22(14-9-17-5-7-19-14)15-10-18-6-8-20-15/h1-10,24H,11H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHMTDHBMRZSHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(C2=NC=CN=C2)C3=NC=CN=C3)C(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1636894-46-6 | |
Record name | KA-2507 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1636894466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KA-2507 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ7NU11KRM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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